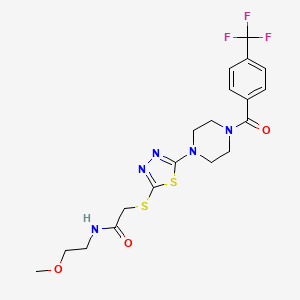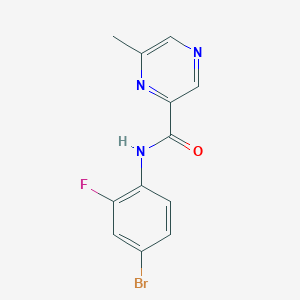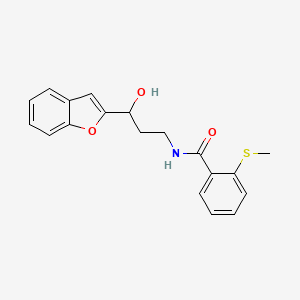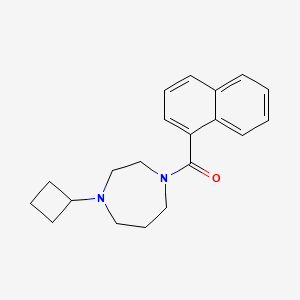methanone oxime CAS No. 339106-69-3](/img/structure/B2870633.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, and a methanone oxime moiety attached to a methoxyphenyl group. Its unique structure imparts distinct chemical properties, making it valuable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.
Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Nitrile Oxides: From oxidation of the oxime group.
Amines: From reduction of the oxime group.
Substituted Pyridines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone: Lacks the oxime group, which may affect its reactivity and binding properties.
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol: Contains a hydroxyl group instead of the oxime, altering its chemical behavior.
Uniqueness
The presence of the oxime group in 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime distinguishes it from similar compounds, providing unique reactivity and potential for forming specific interactions with biological targets.
Propiedades
Número CAS |
339106-69-3 |
|---|---|
Fórmula molecular |
C14H10ClF3N2O2 |
Peso molecular |
330.69 g/mol |
Nombre IUPAC |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-22-10-4-2-8(3-5-10)12(20-21)13-11(15)6-9(7-19-13)14(16,17)18/h2-7,21H,1H3 |
Clave InChI |
LXICDQJULNKEHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2870561.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)


![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2870569.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2870570.png)
